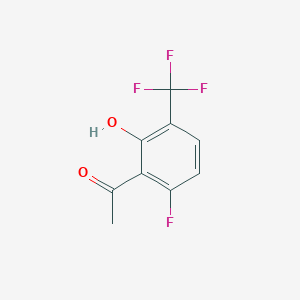
Methyl 2-bromo-4-(2-oxopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-(2-oxopropyl)benzoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, featuring a bromine atom and an oxopropyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-4-(2-oxopropyl)benzoate typically involves multiple steps. One common method includes the following steps:
Esterification: Starting with 4-bromo-2-methylbenzoic acid, the compound undergoes esterification to form methyl 4-bromo-2-methylbenzoate.
Palladium-Catalyzed Reaction: The ester is then subjected to a palladium-catalyzed reaction to introduce the oxopropyl group.
Haloketone Synthesis: Finally, the compound undergoes haloketone synthesis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-4-(2-oxopropyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxopropyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-bromo-4-(2-oxopropyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-4-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The bromine atom and oxopropyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 2-bromobenzoate: Similar structure but lacks the oxopropyl group.
Methyl 4-bromobenzoate: Similar structure but with different substitution pattern.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an oxopropyl group.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 2-bromo-4-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)5-8-3-4-9(10(12)6-8)11(14)15-2/h3-4,6H,5H2,1-2H3 |
Clé InChI |
XUKNFVVMKDSGGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
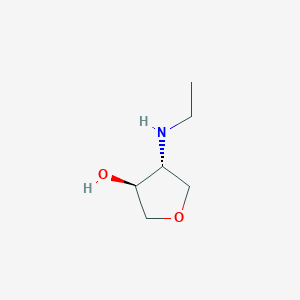
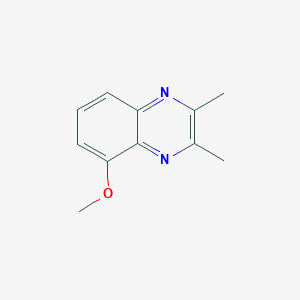
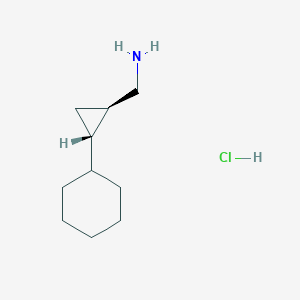
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)


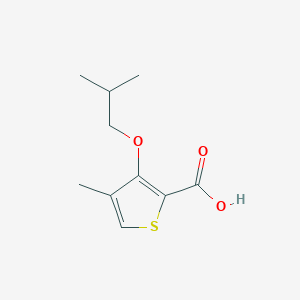

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
